molecular formula C15H20N2O2 B1420034 [1-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrrol-3-yl]methanamine CAS No. 1177304-72-1

[1-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrrol-3-yl]methanamine

Cat. No.: B1420034
CAS No.: 1177304-72-1
M. Wt: 260.33 g/mol
InChI Key: BXABVYUWNMBBIA-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds. The compound bears the Chemical Abstracts Service registry number 1177304-72-1, providing a unique identifier for chemical database searches and regulatory documentation. The molecular formula C15H20N2O2 indicates the presence of fifteen carbon atoms, twenty hydrogen atoms, two nitrogen atoms, and two oxygen atoms, corresponding to a molecular weight of 260.33 grams per mole.

The IUPAC nomenclature systematically describes the compound's structural features through a hierarchical naming system. The core pyrrole ring serves as the parent structure, designated as "pyrrole" in the name, while the substitution pattern provides specific positional information. The 3,4-dimethoxyphenyl group attached to the nitrogen atom at position 1 of the pyrrole ring represents the primary aromatic substituent, featuring two methoxy groups at the meta and para positions relative to the point of attachment. The methyl groups at positions 2 and 5 of the pyrrole ring, along with the methanamine group at position 3, complete the substitution pattern that defines this molecule's unique identity.

The Standard International Chemical Identifier provides an alternative systematic representation of the molecular structure. The InChI string InChI=1S/C15H20N2O2/c1-10-7-12(9-16)11(2)17(10)13-5-6-14(18-3)15(8-13)19-4/h5-8H,9,16H2,1-4H3 encodes the complete connectivity information, while the corresponding InChI Key BXABVYUWNMBBIA-UHFFFAOYSA-N offers a condensed hash representation suitable for database searches. The Simplified Molecular Input Line Entry System notation CC1=CC(=C(N1C2=CC(=C(C=C2)OC)OC)C)CN provides an alternative linear representation that facilitates computational analysis and structural database queries.

Molecular Geometry and Stereochemical Analysis

The molecular geometry of this compound reflects the fundamental structural characteristics of substituted pyrrole systems combined with aromatic and aliphatic substituents. The pyrrole ring adopts a planar configuration consistent with its aromatic character, as established by Hückel's rule for aromatic systems containing 4n+2 pi electrons. The five-membered heterocyclic ring contributes six pi electrons to the aromatic system, with four electrons from the two carbon-carbon double bonds and two electrons from the nitrogen lone pair participating in the delocalized electronic structure.

The nitrogen atom within the pyrrole ring exhibits sp2 hybridization, positioning its lone pair in a p orbital that contributes to the aromatic sextet. This electronic configuration significantly influences the basicity of the pyrrole nitrogen, making it substantially less basic than conventional aliphatic amines due to the delocalization of the lone pair into the aromatic system. The geometric parameters of the pyrrole ring system typically exhibit bond lengths intermediate between single and double bonds, reflecting the delocalized nature of the pi electron system.

The 3,4-dimethoxyphenyl substituent attached to the pyrrole nitrogen introduces additional geometric considerations through the relative orientation of the two aromatic rings. Crystallographic studies of similar dimethoxyphenyl-substituted pyrrole derivatives have revealed varying degrees of planarity between the pyrrole and benzene rings, with dihedral angles typically ranging from approximately 30 to 40 degrees. In the related compound 4-(2,3-Dimethoxyphenyl)-1H-pyrrole-3-carbonitrile, the benzene and pyrrole rings are inclined at angles of 38.5 degrees and 29.3 degrees in different crystallographic conformers. These geometric arrangements result from the balance between steric interactions and electronic effects, including potential conjugative interactions between the aromatic systems.

The methanamine side chain at position 3 of the pyrrole ring introduces conformational flexibility through rotation about the carbon-carbon bond connecting the methylene group to the pyrrole ring. The primary amine functionality adopts a tetrahedral geometry around the nitrogen atom, with the lone pair occupying one of the tetrahedral positions. Unlike the pyrrole nitrogen, this aliphatic amine exhibits normal basic properties due to the localized nature of its lone pair electrons.

X-ray Crystallographic Studies and Solid-State Packing Arrangements

While specific crystallographic data for this compound are not available in the current literature, extensive crystallographic studies of structurally related pyrrole derivatives provide valuable insights into the expected solid-state behavior of this compound. Crystallographic analyses of similar dimethoxyphenyl-substituted pyrrole compounds reveal consistent patterns in molecular packing and intermolecular interactions that can be extrapolated to understand the structural characteristics of the target molecule.

The crystal structure of 4-(2,3-Dimethoxyphenyl)-1H-pyrrole-3-carbonitrile, a closely related compound, crystallizes in the monoclinic space group P21/c with two independent molecules in the asymmetric unit. The unit cell parameters include a = 17.527 Å, b = 9.6576 Å, c = 14.237 Å, and β = 106.92°, resulting in a unit cell volume of 2305.5 ų. This crystallographic system accommodates eight molecules per unit cell, with a calculated density of 1.315 Mg m⁻³. The presence of multiple independent molecules in the asymmetric unit suggests potential conformational polymorphism or different molecular orientations stabilized by distinct intermolecular interactions.

Intermolecular hydrogen bonding plays a crucial role in determining the solid-state packing arrangements of pyrrole derivatives containing amino substituents. In related structures, bifurcated N-H···O hydrogen bonds link molecules into extended chain or layer structures. For compounds containing both pyrrole N-H groups and additional amino functionalities, complex hydrogen bonding networks can develop, including bifurcated N-H···(N,N) interactions that create two-dimensional supramolecular architectures. The presence of methoxy substituents on the aromatic ring provides additional hydrogen bond acceptor sites, potentially contributing to the stabilization of specific crystal forms through C-H···O interactions.

The crystallographic studies of 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives reveal similar packing principles that may apply to the target compound. These structures typically exhibit planar pyrrole rings with minimal deviation from planarity, as evidenced by torsion angles varying from -5.2° to 6.0° within the ring system. The bond lengths and angles within the pyrrole moiety remain consistent across different substitution patterns, indicating the robust geometric characteristics of the aromatic heterocycle.

Comparative Analysis of Pyrrole Substituent Effects on Aromaticity

The aromaticity of this compound can be analyzed through comparison with other substituted pyrrole derivatives to understand how different substituent patterns influence the electronic structure and aromatic character of the heterocyclic system. Pyrrole itself serves as the fundamental aromatic heterocycle, satisfying all four criteria for aromaticity: cyclic structure, complete conjugation around the ring, possession of 4n+2 pi electrons (specifically six), and planar geometry. The introduction of various substituents can modulate these aromatic characteristics through electronic and steric effects.

The methyl substituents at positions 2 and 5 of the pyrrole ring in the target compound represent electron-donating alkyl groups that typically enhance the electron density of the aromatic system through inductive effects. Studies of tetramethylpyrrole demonstrate that alkyl substitution can significantly increase the basicity of the pyrrole nitrogen, raising the conjugate acid pKa from -3.8 in unsubstituted pyrrole to +3.7 in the tetramethyl derivative. This dramatic change reflects the increased electron density on the nitrogen atom resulting from the electron-donating properties of the methyl groups. In the case of 2,5-dimethylpyrrole derivatives, similar but less pronounced effects would be expected.

The N-phenyl substitution pattern introduces additional complexity through potential conjugative interactions between the pyrrole and benzene aromatic systems. The degree of conjugation depends critically on the relative orientation of the two ring systems, which is influenced by steric interactions between substituents. When the rings adopt coplanar or near-coplanar arrangements, extended conjugation can occur, potentially affecting the electron distribution and aromatic character of both systems. However, significant deviations from planarity, as observed in many N-arylpyrrole derivatives, can substantially reduce conjugative interactions and maintain the independent aromatic character of each ring system.

The dimethoxy substitution pattern on the phenyl ring introduces electron-donating resonance effects that can influence the overall electronic structure of the molecule. Methoxy groups are strong electron-donating substituents through resonance, capable of increasing electron density on the aromatic ring through lone pair delocalization. In compounds such as 1-(4-Methoxyphenyl)-2,5-dimethylpyrrole, these electronic effects can be transmitted to the pyrrole system through the connecting nitrogen atom, although the extent of this electronic communication depends on the geometric relationship between the aromatic rings.

The methanamine substituent at position 3 represents an electron-donating amino alkyl group that can interact with the pyrrole pi system through both inductive and hyperconjugative effects. The primary amine functionality provides a basic site that can participate in hydrogen bonding interactions, potentially influencing the solid-state packing and solution-phase behavior of the compound. The positioning of this group at the 3-position, rather than the more electronically activated 2- or 5-positions, reflects the typical substitution patterns observed in pyrrole chemistry, where electrophilic substitution preferentially occurs at the alpha positions adjacent to the nitrogen atom.

Comparative analysis with other substituted pyrrole derivatives reveals that the target compound represents a multiply substituted system where the combined electronic effects of all substituents contribute to the overall aromatic character and chemical reactivity. The electron-donating nature of the methyl, methoxy, and amino substituents collectively enhances the electron density of the pyrrole ring, potentially increasing its nucleophilicity and susceptibility to electrophilic aromatic substitution reactions. This electronic enrichment, combined with the structural complexity introduced by the multiple substituents, positions this compound as a representative example of highly functionalized pyrrole derivatives with potential applications in synthetic organic chemistry and materials science.

Properties

IUPAC Name

[1-(3,4-dimethoxyphenyl)-2,5-dimethylpyrrol-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-10-7-12(9-16)11(2)17(10)13-5-6-14(18-3)15(8-13)19-4/h5-8H,9,16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXABVYUWNMBBIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC(=C(C=C2)OC)OC)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Construction of the Pyrrole Core

The pyrrole ring with 2,5-dimethyl substitution is typically prepared via classical pyrrole synthesis methods such as:

For this compound, the 2,5-dimethyl substitution pattern suggests starting from appropriately substituted precursors like 2,5-dimethylpyrrole derivatives.

Introduction of the 3,4-Dimethoxyphenyl Group

The N-substitution at position 1 of the pyrrole with a 3,4-dimethoxyphenyl group is commonly achieved by:

  • N-Alkylation or N-Arylation : Using 3,4-dimethoxybenzyl halides or related electrophiles to alkylate the pyrrole nitrogen.
  • Condensation Reactions : Coupling of pyrrole derivatives with 3,4-dimethoxyphenyl-containing intermediates under controlled conditions.

Incorporation of the Methanamine Group at Position 3

The methanamine substituent at the 3-position can be introduced via:

  • Substitution Reactions : Functionalization of the 3-position with a suitable leaving group followed by nucleophilic substitution with an amine source.
  • Reductive Amination : Conversion of a 3-formyl or 3-keto pyrrole intermediate to the corresponding methanamine through reductive amination using ammonia or amine reagents.

Detailed Preparation Methods

Method Based on Patent US4837225A

This patent describes preparation methods for 2,5-dimethylpyrrole derivatives bearing amino substituents. The key steps include:

  • Synthesis of 2,5-dimethylpyrrole core.
  • N-substitution with 3,4-dimethoxyphenyl groups via nucleophilic substitution.
  • Introduction of aminoalkyl side chains through alkylation or reductive amination.

The process emphasizes control of reaction conditions such as temperature and solvent to optimize yield and purity. Purification typically involves recrystallization or chromatographic techniques to isolate the desired amine derivative.

Synthetic Route from Vulcanchem (2023)

According to Vulcanchem's product description:

  • The synthesis involves condensation reactions starting from substituted phenols (3,4-dimethoxyphenol derivatives) and pyrrole derivatives.
  • The process includes steps of selective N-arylation of the pyrrole ring with 3,4-dimethoxyphenyl substituents.
  • Methanamine functionality is introduced via controlled alkylation or reductive amination reactions.
  • Critical parameters include reaction time, temperature control, and purification steps such as recrystallization or chromatography to obtain high purity.

Comparative Table of Preparation Methods

Preparation Aspect Method from Patent US4837225A Vulcanchem Synthesis (2023) Related Pyrrole Derivative Methods
Pyrrole Core Formation Classical pyrrole synthesis (Knorr, Paal-Knorr) Condensation of substituted phenols and pyrroles Ethyl α,β-diacetylsuccinate precursor route
N-Substitution (3,4-Dimethoxyphenyl) N-alkylation/nucleophilic substitution Selective N-arylation with 3,4-dimethoxyphenyl Condensation with aromatic amines
Methanamine Introduction Alkylation or reductive amination Controlled alkylation/reductive amination Functionalization via substitution or reductive amination
Reaction Conditions Temperature and solvent control, purification Careful control of reaction time and temperature Multi-step synthesis with intermediate purifications
Purification Recrystallization, chromatography Recrystallization, chromatography Chromatographic purification
Yield and Scalability Optimized for high yield and purity Suitable for research scale Variable, depending on route

Research Findings and Optimization Notes

  • The presence of electron-donating methoxy groups on the phenyl ring facilitates N-arylation reactions by stabilizing intermediates.
  • Reductive amination is preferred for introducing the methanamine group due to mild conditions and high selectivity.
  • Reaction solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) improve solubility and reaction rates.
  • Temperature control is critical to avoid side reactions, especially over-alkylation or polymerization of pyrrole derivatives.
  • Purification by chromatography ensures removal of unreacted starting materials and side products, critical for biological research applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Various nucleophiles under basic conditions.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

  • Building Block for Organic Synthesis : The compound serves as a versatile building block in the synthesis of complex organic molecules. Its unique structure allows it to participate in various organic transformations, including oxidation and substitution reactions.
  • Reactivity Studies : Investigations into its reactivity have shown that it can act as a nucleophile in chemical reactions, forming covalent bonds with electrophilic centers. This property is enhanced by the stabilizing effects of the methoxy groups through resonance.

Biology

  • Precursor for Biologically Active Compounds : The compound is being studied for its potential as a precursor in synthesizing biologically active compounds. Its structural features may lead to novel pharmacological agents.
  • Pharmaceutical Development : Research indicates potential applications in developing new therapeutic agents, particularly in treating diseases such as HIV. The compound's unique properties allow for modifications that could enhance efficacy and reduce side effects.

Medical Applications

  • Antiviral Agents : Preliminary studies suggest that derivatives of [1-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrrol-3-yl]methanamine may have antiviral properties. The methoxy groups contribute to increased solubility and bioavailability of the compounds, making them suitable candidates for further pharmacological evaluation.
  • Therapeutic Innovations : Ongoing research aims to explore the compound's role in developing new therapeutic strategies against various health conditions, leveraging its unique chemical structure to target specific biological pathways.

Industrial Applications

  • Specialty Chemicals Production : In industrial settings, this compound is utilized in producing specialty chemicals and materials. Its synthesis can be optimized for large-scale production while maintaining high purity levels.
  • Advanced Polymers and Resins : The compound's properties make it suitable for synthesizing advanced polymers and resins used in various applications, including coatings, adhesives, and composite materials.

Mechanism of Action

The mechanism by which [1-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrrol-3-yl]methanamine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The pathways involved may include signal transduction mechanisms and metabolic pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Positional Isomers of Dimethoxyphenyl-Substituted Amines

The positional arrangement of methoxy groups on the phenyl ring significantly impacts physicochemical and biological properties. For example:

  • (R)-1-(3,4-Dimethoxyphenyl)ethanamine hydrochloride (): The ethylamine backbone (vs. pyrrole-linked methanamine) and stereochemistry (R-configuration) may influence chiral recognition in enzymatic systems.

Key Differences :

Property [Target Compound] N-Benzyl-1-(2,4-DMP)methanamine (R)-1-(3,4-DMP)ethanamine
Substituent Positions 3,4-Dimethoxy 2,4-Dimethoxy 3,4-Dimethoxy
Core Structure Pyrrole-linked methanamine Benzylamine derivative Ethylamine derivative
Predicted Solubility Moderate (pyrrole reduces) Higher (benzyl enhances) Moderate
Bioactivity Potential CNS modulation (inferred) Variable Dopaminergic activity
Pyrrole vs. Triazole Derivatives

describes 2-((5-(3,4-dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetic acids , which replace the pyrrole core with a triazole ring. Triazoles exhibit distinct hydrogen-bonding capabilities and metabolic stability compared to pyrroles. For instance:

  • Electron Density : Pyrroles are aromatic with delocalized electrons, while triazoles (1,2,4-triazole) have polarized N-H bonds, altering reactivity in nucleophilic or electrophilic environments.
  • Toxicity : Computer modeling (GUSAR) predicts lower acute toxicity for triazole-thioacetic acid derivatives compared to pyrrole-based amines, likely due to reduced blood-brain barrier penetration .
Lignin Model Compound Reactivity

highlights the β-O-4 bond cleavage in 2-(2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol under alkaline conditions. The target compound’s pyrrole ring may confer greater stability against nucleophilic attack compared to lignin model ethers .

Pharmacological and Industrial Relevance

  • Bioactivity : The 3,4-dimethoxy motif is prevalent in psychoactive compounds (e.g., mescaline analogs). The pyrrole core may enhance binding to serotonin or dopamine receptors, though specific data for the target compound is lacking.
  • Industrial Applications: Dimethoxyphenyl derivatives are used in agrochemicals and dyes.

Biological Activity

[1-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrrol-3-yl]methanamine is a compound of interest due to its unique structural features and potential biological activities. The presence of both a dimethoxyphenyl group and a pyrrole moiety suggests that this compound may exhibit diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The molecular formula for this compound is C14H18N2O2C_{14}H_{18}N_{2}O_{2}. Its structure includes:

  • Pyrrole Ring : Contributes to the compound's reactivity and interaction with biological targets.
  • Dimethoxyphenyl Group : Enhances lipophilicity and may influence the compound's binding affinity to various receptors.

Anticancer Properties

Research indicates that compounds with similar structures to this compound exhibit anticancer activity. For example, derivatives containing pyrrole rings have shown effectiveness in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

CompoundActivityMechanism
Compound AAnticancerInduces apoptosis in HeLa cells
Compound BCytotoxicInhibits cell proliferation in A549 cells
This compoundPotentially anticancerNot yet fully characterized

Antimicrobial Activity

Similar compounds have also demonstrated antimicrobial properties. For instance, studies have shown that certain pyrrole derivatives can inhibit the growth of bacteria such as E. coli and Staphylococcus aureus.

Neuroprotective Effects

The structural characteristics of this compound suggest potential neuroprotective effects. Compounds with similar frameworks have been noted for their ability to protect neuronal cells from oxidative stress and apoptosis.

The biological activity of this compound may involve several mechanisms:

  • Receptor Interaction : The dimethoxy groups may enhance binding to neurotransmitter receptors or other cellular targets.
  • Inhibition of Enzymatic Activity : Some derivatives inhibit enzymes involved in cancer progression or microbial metabolism.
  • Induction of Reactive Oxygen Species (ROS) : Certain compounds induce ROS production, leading to cell death in cancerous cells.

Case Studies

Recent studies have explored the biological effects of related compounds:

  • Study 1 : A derivative with a similar structure exhibited significant cytotoxicity against breast cancer cell lines (IC50 values ranging from 50 to 100 µM).
  • Study 2 : In vitro assays demonstrated that a closely related compound inhibited bacterial growth with minimum inhibitory concentrations (MIC) of 62.5 µg/mL against E. coli.

Q & A

Basic: What are the recommended safety protocols for handling [1-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrrol-3-yl]methanamine in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Use full-body chemical-resistant suits, nitrile gloves, and safety goggles. For respiratory protection, employ NIOSH-approved P95 respirators for low exposure or OV/AG/P99 filters for higher concentrations .
  • Ventilation: Conduct experiments in fume hoods to minimize inhalation risks. Avoid drainage contamination due to unknown aquatic toxicity .
  • Storage: Store in airtight containers under inert gas (e.g., nitrogen) to prevent degradation. Stability data is limited, so monitor for unexpected reactions .

Advanced: How can researchers optimize the synthesis of pyrrole derivatives like this compound?

Answer:

  • Methodology: Adapt protocols from analogous pyrrolidine syntheses (e.g., refluxing chalcones with substituted hydrazines in glacial acetic acid and HCl). Evidence from similar compounds shows yields improve with controlled heating (60–65°C, 5–8 hours) and stoichiometric excess of hydrazine derivatives (e.g., 2:1 molar ratio) .

  • Purification: Use silica gel chromatography with petroleum ether/ethyl acetate (4:1) and recrystallization. Monitor purity via TLC (Rf ~0.85–0.88) and GC .

  • Example Workflow:

    StepParametersOutcome
    Chalcone reaction60–65°C, 30 minIntermediate formation
    Hydrazine additionReflux, 5–8 hrsCyclization to pyrrolidine
    PurificationColumn chromatography (4:1 PE/EA)>80% yield

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • 1H/13C-NMR: Identify substituent positions (e.g., methoxy groups at δ 3.75 ppm, aromatic protons at δ 6.7–7.7 ppm). Compare with data from structurally similar compounds, such as 1-(3,4-dimethylphenyl)-3-phenyl-2-pyrazolines .
  • FT-IR: Detect functional groups (e.g., C=O stretches absent, confirming amine presence; aromatic C-H bends at ~1495 cm⁻¹) .
  • Mass Spectrometry: Use EI-MS for molecular ion confirmation (e.g., base peak at m/z 356 for analogs) .

Advanced: How should researchers address contradictory or missing toxicological data for this compound?

Answer:

  • Gap Analysis: Existing data lacks acute toxicity thresholds, decomposition products, and carcinogenicity classifications (IARC, NTP, ACGIH list no carcinogens in analogs) .
  • Experimental Design:
    • Acute Toxicity: Conduct OECD 423 tests on rodents (dose range: 50–300 mg/kg).
    • Genotoxicity: Use Ames tests (OECD 471) with Salmonella strains TA98/TA100.
    • Metabolic Stability: Perform in vitro liver microsome assays to identify reactive metabolites.
  • Risk Mitigation: Assume precautionary principles (e.g., handle as a Category 2 acute toxin until data is available) .

Advanced: What strategies resolve discrepancies in stability/reactivity data during long-term storage?

Answer:

  • Stress Testing: Expose the compound to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 4–12 weeks. Monitor via HPLC for degradation products .
  • Compatibility Studies: Test with common lab solvents (e.g., DMSO, ethanol) and metals (stainless steel, glass). Evidence from analogs shows no incompatibility with acetic acid or HCl .
  • Data Interpretation: Use Arrhenius modeling to extrapolate shelf life if decomposition follows first-order kinetics.

Basic: What are the critical parameters for reproducing synthesis yields in academic labs?

Answer:

  • Key Variables:
    • Solvent purity (glacial acetic acid, >99%).
    • Hydrazine stoichiometry (2:1 molar excess).
    • Reaction time (5–8 hours under reflux).
  • Troubleshooting: Low yields (<70%) may result from incomplete chalcone formation or insufficient acid catalysis. Re-run TLC at 30-minute intervals to monitor intermediate steps .

Advanced: How can computational methods supplement experimental data for this compound?

Answer:

  • DFT Modeling: Predict electronic properties (e.g., HOMO/LUMO levels) to assess redox stability or ligand-binding potential. Studies on similar pyrroles show correlations between LogP and bioavailability .
  • MD Simulations: Model interactions with biological targets (e.g., neurotransmitter receptors) to prioritize in vitro assays.
  • QSAR: Build models using toxicity data from analogs to estimate LD50 or EC50 values.

Basic: What are the reporting standards for structural elucidation in publications?

Answer:

  • Required Data:
    • NMR (1H, 13C, DEPT), IR, and HR-MS spectra.
    • Crystallographic data (if available; e.g., CCDC deposition for X-ray structures) .
    • Elemental analysis (C, H, N within ±0.4% of theoretical) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrrol-3-yl]methanamine
Reactant of Route 2
[1-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrrol-3-yl]methanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.